Tetrabutylammonium octachlorodirhenate(III)

説明

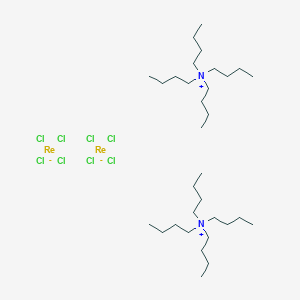

Tetrabutylammonium octachlorodirhenate(III), with the formula {[CH₃(CH₂)₃]₄N}₂[Re₂Cl₈] and molecular weight 1140.97 g/mol (CAS: 14023-10-0), is a dark blue crystalline salt . It belongs to the class of dirhenium(III) complexes featuring a Re–Re quadruple bond (σ²π⁴δ²), characterized by a bond length of 2.24 Å . The compound is synthesized via the reduction of perrhenate ([ReO₄]⁻) in hydrochloric acid using hypophosphorous acid (H₃PO₂), followed by precipitation with tetrabutylammonium (TBA) cations .

The TBA counterion enhances solubility in polar organic solvents (e.g., acetone, acetonitrile), enabling detailed spectroscopic and reactivity studies . The δ→δ* electronic transition in the visible spectrum (~14,000 cm⁻¹) serves as a hallmark of the Re₂⁶⁺ core . Applications span fundamental research on metal-metal bonding and catalysis, with emerging interest in biomedical contexts due to derivatization with biomolecules like methionine .

特性

IUPAC Name |

tetrabutylazanium;tetrachlororhenium(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C16H36N.8ClH.2Re/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;;;;;;/h2*5-16H2,1-4H3;8*1H;;/q2*+1;;;;;;;;;2*+3/p-8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDHKKNVLJDBNO-UHFFFAOYSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.Cl[Re-](Cl)(Cl)Cl.Cl[Re-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H72Cl8N2Re2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583461 | |

| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1141.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14023-10-0 | |

| Record name | N,N,N-Tributylbutan-1-aminium tetrachlororhenate(1-) (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium octachlorodirhenate(III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Intermediate Isolation

-

Perrhenate Activation : KReO₄ reacts with excess benzoyl chloride under reflux (180°C, 5 hours), forming an emerald-green intermediate identified as Re₂(O₂CPh)₂Cl₄. Microanalytical data confirm the dinuclear structure with bridging carboxylate ligands.

-

Reductive Coupling : Addition of concentrated HCl (12 M, 50 mL per gram Re) at 80°C cleaves carboxylate ligands, reducing Re(VII) to Re(III) and coupling two centers into the [Re₂Cl₈]²⁻ core.

-

Salt Metathesis : Treating the acidic solution with tetrabutylammonium bromide ([NBu₄]Br) precipitates the target compound as a crystalline blue solid.

This method achieves 50–55% yields, a marked improvement over earlier approaches.

Industrial-Scale Production and Purification

Commercial manufacturers (e.g., American Elements) employ modified benzoyl chloride protocols to produce [(C₄H₉)₄N]₂[Re₂Cl₈] at 99.999% purity. Key adaptations include:

Solvent Optimization

-

Replacing ethanol with acetonitrile during precipitation reduces ligand exchange risks, preserving anion integrity.

-

Multistage recrystallization from dichloromethane/hexane mixtures removes residual benzoyl chloride and potassium salts.

Quality Control Metrics

-

UV-Vis Spectroscopy : The δ→δ* transition at 610 nm (ε = 4,200 M⁻¹cm⁻¹) confirms [Re₂Cl₈]²⁻ formation.

-

Elemental Analysis : Acceptable tolerances for Re (33.2–33.8%), Cl (24.8–25.6%), and N (2.4–2.6%) ensure batch consistency.

Comparative Analysis of Synthesis Routes

Table 1 evaluates critical parameters across major preparation methods:

Intermediate Characterization and Byproduct Management

The benzoyl chloride route generates two isolable intermediates:

Re₂(O₂CPh)₂Cl₄

化学反応の分析

Types of Reactions

Tetrabutylammonium octachlorodirhenate(III) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of rhenium.

Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.

Substitution: The chloride ligands in the compound can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions

Common reagents used in reactions with tetrabutylammonium octachlorodirhenate(III) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from reactions involving tetrabutylammonium octachlorodirhenate(III) depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state rhenium compounds, while substitution reactions can produce a variety of rhenium-ligand complexes .

科学的研究の応用

Tetrabutylammonium octachlorodirhenate(III) has several scientific research applications, including:

Catalysis: It is widely used as a catalyst in organic synthesis, particularly in hydrogenation, hydroformylation, and other reactions requiring rhenium catalysts.

Material Science: The compound is used in the preparation of advanced materials, including rhenium-based alloys and composites.

Biological Studies: Researchers use tetrabutylammonium octachlorodirhenate(III) to study the biological activity of rhenium compounds and their potential therapeutic applications.

作用機序

The mechanism by which tetrabutylammonium octachlorodirhenate(III) exerts its effects involves the interaction of the rhenium center with various substrates. The rhenium atoms can undergo redox reactions, coordinate with ligands, and facilitate the formation or breaking of chemical bonds. These interactions are crucial for its catalytic activity and other applications .

類似化合物との比較

Ligand Variation in Octahalodirhenate(III) Complexes

Dirhenium(III) complexes with halide ligands ([Re₂X₈]²⁻, X = Cl, Br, I) exhibit structural and electronic differences (Table 1):

Table 1: Comparison of [Re₂X₈]²⁻ Complexes

- Chloride vs. Bromide : The larger Br⁻ ligand increases Re–Re bond length slightly (2.24 Å → 2.27 Å) and redshifts the δ→δ* transition due to decreased δ-orbital overlap. Bromide salts also exhibit structural disorder in the solid state .

- Iodide Complex: Limited data exist for [Re₂I₈]²⁻, but weaker Re–I bonding likely reduces stability and solubility compared to chloride/bromide analogs .

Counterion Effects: TBA vs. Alkali Metal Salts

The choice of counterion significantly impacts physicochemical properties (Table 2):

Table 2: Counterion Comparison for [Re₂Cl₈]²⁻

- TBA Salts : Organic solubility facilitates solution NMR, UV-Vis, and electrochemical studies. The bulky TBA cation also stabilizes the anion against aggregation .

- Alkali Metal Salts: Hydrated salts like K₂[Re₂Cl₈]·2H₂O are water-soluble but less versatile for organometallic reactions. They serve as precursors for solid-state materials .

Ligand-Substituted Dirhenium(III) Complexes

Substitution of Cl⁻ with organic ligands alters reactivity and functionality:

- Carboxylates : Complexes like [Re₂(O₂CR)₄Cl₄] (R = alkyl) retain the Re–Re bond but show redshifted δ→δ* transitions (~12,000 cm⁻¹) due to electron-donating carboxylate ligands .

- Amino Acid Complexes: The cis-[Re₂(Met)₂Cl₄·2CH₃CN]²⁺ complex (Met = methionine) demonstrates bioactivity, with IR spectra confirming carboxylate bridging and NH₃⁺ coordination .

生物活性

Tetrabutylammonium octachlorodirhenate(III) (commonly referred to as (Bu4N)2Re2Cl8) is a dirhenium(III) compound that has garnered interest for its potential biological activities, particularly in the fields of cancer research and biochemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Overview of Tetrabutylammonium Octachlorodirhenate(III)

Tetrabutylammonium octachlorodirhenate(III) is synthesized through a multi-step reaction involving rhenium trichloride and tetrabutylammonium chloride. The compound features a unique Re-Re quadruple bond which is essential for its biological interactions and catalytic properties .

The biological activity of tetrabutylammonium octachlorodirhenate(III) is largely attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. Studies have shown that it can form complexes with amino acids, such as methionine, leading to the formation of cis-[Re2(Met)2Cl4⋅2CH3CN]Cl2. This interaction is facilitated by the coordination of the carboxyl group of methionine to the Re2 cluster, which can be detected through infrared spectroscopy .

Anticancer Properties

Recent research has highlighted the anticancer potential of dirhenium compounds, including tetrabutylammonium octachlorodirhenate(III). In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.1 to 0.4 μM, which are considerably lower than those for standard chemotherapeutics like cisplatin . The mechanism involves the accumulation of the compound within mitochondria, leading to mitochondrial membrane potential depletion and increased reactive oxygen species (ROS) production, ultimately resulting in necrosis-mediated cell death.

Case Studies

- Interaction with G-Quadruplexes :

- Comparative Analysis :

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。